molecular formula C10H12BrN B3057270 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine CAS No. 78422-57-8

4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine

Cat. No.: B3057270
CAS No.: 78422-57-8
M. Wt: 226.11 g/mol
InChI Key: FXWZSXMIGJRMNK-UHFFFAOYSA-N
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Description

4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine (CAS 78422-57-8) is a brominated tetrahydronaphthalene derivative of high interest in chemical synthesis and research. With the molecular formula C 10 H 12 BrN and a molecular weight of 226.113 g/mol, this compound serves as a versatile chemical intermediate . This amine is a valuable precursor in medicinal chemistry research, particularly in the development of compounds that target the central nervous system. Its structure is related to key intermediates used in the synthesis of potential therapeutics, such as dopamine receptor agonists studied for conditions like Parkinson's disease . Furthermore, derivatives of 5,6,7,8-tetrahydronaphthylamine are utilized as diazonium precursors in the synthesis of novel azo dyes, which are then characterized for their spectral and fluorescent properties . The compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWZSXMIGJRMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276665
Record name 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78422-57-8
Record name 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Tetrahydronaphthalene

The synthesis begins with nitration of 1,2,3,4-tetrahydronaphthalene (tetralin) using a nitric acid-sulfuric acid mixture. The electron-rich aromatic ring undergoes electrophilic substitution at the α-position (C1), yielding 1-nitrotetralin. This step achieves >80% yield under controlled temperatures (0–5°C).

Regioselective Bromination

1-Nitrotetralin undergoes bromination with molecular bromine (Br₂) in the presence of FeBr₃ as a Lewis acid. The nitro group’s meta-directing effect positions bromine at C4, producing 4-bromo-1-nitrotetralin. Reaction conditions (25°C, 12 h) minimize di-bromination byproducts.

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C, ethanol, 50 psi) reduces the nitro group to a primary amine. Alternatively, Fe/HCl systems achieve comparable yields (75–85%) while tolerating the bromine substituent. The final product, 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine, is isolated via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Protection-Directed Bromination Strategy

Amine Protection as Acetanilide

1-Aminotetralin is acetylated using acetic anhydride in pyridine, forming N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. Protection mitigates the amine’s ortho/para-directing effects, enabling meta-bromination.

Bromination at C4

Bromination of the acetanilide derivative with N-bromosuccinimide (NBS) in CCl₄ selectively installs bromine at C4 (70% yield). Radical initiation (AIBN) ensures regioselectivity, avoiding competing C2 bromination.

Deprotection to Free Amine

Hydrolysis with 6M HCl (reflux, 4 h) removes the acetyl group, yielding the target compound. Neutralization with NaOH and extraction into ethyl acetate provides the pure amine (overall yield: 65%).

Reductive Amination of 4-Bromo-5,6,7,8-tetrahydro-1-naphthalenone

Ketone Bromination

4-Bromo-5,6,7,8-tetrahydro-1-naphthalenone is synthesized via Friedel-Crafts acylation of bromobenzene followed by hydrogenation. Alternatively, direct bromination of tetralone using Br₂/HOAc achieves 72% yield.

Oxime Formation and Reduction

The ketone reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol to form the corresponding oxime. Subsequent reduction with LiAlH₄ in THF converts the oxime to the primary amine (55–60% yield).

Palladium-Catalyzed Amination Approaches

Buchwald-Hartwig Coupling

Aryl bromide precursors undergo cross-coupling with ammonia equivalents using Pd(OAc)₂/Xantphos catalysts. For example, 4-bromo-1-chlorotetralin reacts with benzophenone imine, followed by acidic hydrolysis to release the amine (50–65% yield).

Negishi and Suzuki-Miyaura Adaptations

While less common, zinc or boronic acid reagents enable aryl-aryl coupling to install the amine moiety. These methods require pre-functionalized intermediates but offer enantioselective potential via chiral ligands.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Nitration-Bromination 75–85 High regioselectivity Multi-step, corrosive reagents
Protection-Directed 65 Avoids over-bromination Requires protection/deprotection
Reductive Amination 55–60 Single-step from ketone Moderate yields
Pd-Catalyzed Coupling 50–65 Enantioselective potential Costly catalysts, complex setup

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding tetrahydronaphthalen-1-amine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or Grignard reagents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of tetrahydronaphthalen-1-amine.

    Substitution: Formation of various substituted tetrahydronaphthalen-1-amines depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Brominated Tetrahydronaphthylamines

The position of the bromine substituent significantly impacts electronic, steric, and reactivity profiles. Key examples include:

Compound Name Bromine Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 6 C₁₀H₁₃BrClN 262.57 High similarity (0.95) to target compound; used in pharmacological studies
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine 7 C₁₃H₁₈BrN 283.20 Contains dimethyl groups; increased hydrophobicity
4-Bromo-2-methylnaphthalen-1-amine 4 (aromatic) C₁₁H₁₀BrN 236.11 Fully aromatic naphthalene core; higher stability

Key Insights :

  • Electronic Effects : Bromine at the 4-position (target compound) vs. 6 or 7 positions alters electron density distribution, affecting reactivity in cross-coupling reactions .
  • Aromatic vs. Hydrogenated Cores : The fully aromatic 4-bromo-2-methylnaphthalen-1-amine exhibits greater rigidity compared to the partially saturated target compound .

Functional Group Modifications

N-Substituted Derivatives

N,N-dimethyl analogs (e.g., trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine) demonstrate how amine substitution influences properties:

Compound Name Amine Substitution Melting Point (°C) Key Observations Reference
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine N,N-dimethyl 137–139 Enhanced lipophilicity; used in receptor-binding studies
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine Primary amine Not reported Higher reactivity due to unprotected NH₂ group

Key Insights :

  • Reactivity : Primary amines (target compound) are more nucleophilic than N,N-dimethylated analogs, enabling easier derivatization .
  • Biological Activity : N,N-dimethylation often reduces toxicity and improves bioavailability in drug candidates .
Substituent Diversity

The addition of cyclohexyl, cyclooctyl, or biphenyl groups (see ) introduces bulk and modulates solubility:

Compound Name Substituent Physical State Key Applications Reference
trans-4-Cyclooctyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine Cyclooctyl Colorless oil Explored for antimicrobial activity
trans-4-(Biphenyl-3-yl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine Biphenyl Colorless oil Potential CNS-targeting agent

Key Insights :

  • Bulkier Groups : Cyclooctyl and biphenyl substituents increase molecular weight and reduce aqueous solubility .
  • Target Specificity : Biphenyl groups may enhance binding to hydrophobic enzyme pockets .

Biological Activity

4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine is an aromatic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12BrN
  • Molar Mass : 230.11 g/mol
  • CAS Number : 104761-46-8

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. It has shown efficacy against various bacterial strains, including multi-drug resistant bacteria. Studies report minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against certain pathogens .

Anticancer Properties

The compound has been investigated for its anticancer potential. A structure-activity relationship (SAR) study revealed that modifications in the molecular structure can enhance its cytotoxic effects against cancer cell lines. For instance, derivatives of the compound have demonstrated IC50 values as low as 1.61 µg/mL against specific cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Reactive Intermediates : The reduction of the bromine atom can yield reactive intermediates that interact with cellular macromolecules .
  • Halogen Bonding : The presence of bromine allows for unique interactions with biological targets through halogen bonding, potentially increasing binding affinity .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a strong bactericidal effect with an MIC of 50 µg/mL against both strains.

Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines. One derivative showed an IC50 value of 0.85 µM against breast cancer cells (MCF7), indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µg/mL)
This compoundStructureAntimicrobial, Anticancer0.85 - 1.61
4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amineStructureAntimicrobial1.98
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamideStructureAnticancerVaries

Q & A

Q. What are the established synthetic methodologies for 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves bromination of a tetrahydronaphthalen-1-amine precursor. Key steps include:
  • Bromination : Use of bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For regioselectivity, electronic and steric effects of the amine group direct bromination to the para position (e.g., 4-bromo substitution in the tetrahydronaphthalene system).
  • Reaction Optimization : Conduct reactions in anhydrous solvents (e.g., dichloromethane or carbon tetrachloride) under inert gas (N₂/Ar) to prevent oxidation of the amine. Temperature control (0–25°C) minimizes side reactions like over-bromination .
  • Purification : Crystallization from petroleum ether or ethanol yields high-purity product, as demonstrated in analogous naphthalenamine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm, integrating for 1H due to symmetry), NH₂ protons (δ ~3–5 ppm, broad singlet), and aliphatic protons from the tetrahydro ring (δ 1.5–2.8 ppm, multiplet).
  • ¹³C NMR : Brominated aromatic carbon (δ ~115–125 ppm), amine-adjacent carbon (δ ~140–150 ppm), and tetrahydro ring carbons (δ 20–35 ppm).
  • IR Spectroscopy : N-H stretches (~3350 cm⁻¹), C-Br stretches (~550–600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak [M⁺] at m/z 240 (C₁₀H₁₁BrN), with characteristic fragmentation patterns (e.g., loss of Br or NH₂ groups) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity, particularly in scaling up reactions?

  • Methodological Answer :
  • Catalyst Screening : Evaluate Lewis acids (e.g., FeBr₃) to enhance bromination efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Scale-Up Challenges : Use continuous flow reactors for controlled bromine addition, reducing exothermic risks. Monitor purity via HPLC (>98% purity threshold) .
  • Crystallization Optimization : Adjust solvent ratios (e.g., ethanol:water) to enhance crystal morphology and yield .

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives, especially regarding enzyme inhibition profiles?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under identical conditions (pH, temperature, enzyme isoforms). For CYP450 inhibition, confirm enzyme sources (e.g., recombinant human CYP2D6 vs. liver microsomes) .
  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to rule out enantiomer-specific activity differences. For example, (R)-isomers of dibromo-tetrahydronaphthalenamine derivatives show distinct bioactivity .
  • Purity Validation : Employ tandem MS or elemental analysis to exclude impurities (>99% purity required for reproducible results) .

Q. How do structural modifications (e.g., halogen substitution, ring saturation) affect the reactivity and biological interactions of this compound?

  • Methodological Answer :
  • Comparative Reactivity Studies :
ModificationReactivity ChangeBiological Impact
Bromine → ChlorineReduced steric hindranceAltered CYP450 binding
Ring saturationIncreased conformational rigidityEnhanced metabolic stability
  • Hydrogen Bonding Analysis : The amine group facilitates interactions with biological targets (e.g., hydrogen bonding to cytochrome P450 heme iron), while bromine enhances lipophilicity, affecting membrane permeability .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound, and how do intramolecular interactions influence its stability?

  • Methodological Answer :
  • X-Ray Diffraction : Single-crystal X-ray analysis reveals intramolecular N-H···Br hydrogen bonds, stabilizing the planar tetrahydro ring. Compare with analogous structures (e.g., 8-bromo-naphthalenamines) to identify packing motifs (e.g., herringbone vs. layered stacking) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions linked to Br···π interactions in the crystal lattice .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine
Reactant of Route 2
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine

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